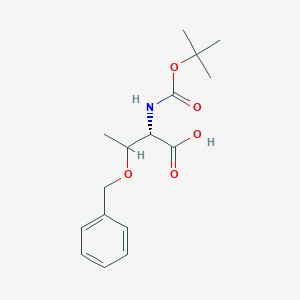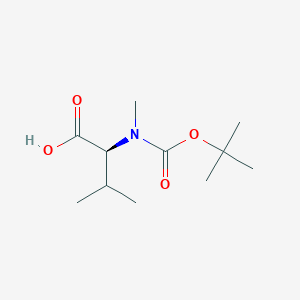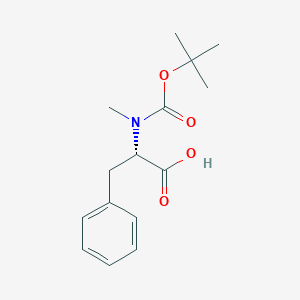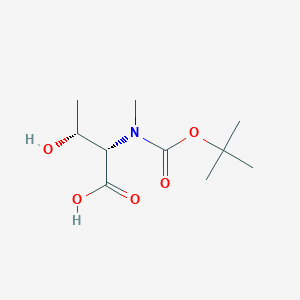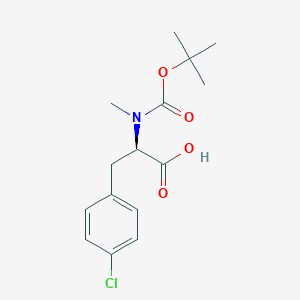
Boc-Trp-OSu
Vue d'ensemble
Description
Boc-Trp-OSu, also known as Nα-Boc-L-tryptophan N-Succinimidyl Ester, is a compound with the molecular formula C20H23N3O6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Boc-Trp-OSu consists of 20 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . The InChI string representation of its structure is InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m0/s1 .
Physical And Chemical Properties Analysis
Boc-Trp-OSu is a solid compound . It has a molecular weight of 401.41 g/mol . Its optical activity is [α]20/D −24.0±2.0°, c = 1% in dioxane . The melting point is 146-148°C .
Applications De Recherche Scientifique
Peptide Synthesis
Boc-Trp-OSu: is primarily used in peptide synthesis . It serves as an amino acid derivative for the incorporation of tryptophan into peptides. The Boc (tert-butyloxycarbonyl) group protects the amino functionality during the synthesis process, which can be removed under mild acidic conditions later.
Solid Phase Peptide Synthesis (SPPS)
In SPPS, Boc-Trp-OSu is utilized to attach the tryptophan residue to the growing peptide chain anchored to a solid resin . This method is advantageous for synthesizing complex peptides and allows for the sequential addition of amino acids.
Continuous Flow Peptide Synthesis
Boc-Trp-OSu: can be used in continuous flow systems for peptide synthesis. This modern approach is more sustainable and avoids the use of carcinogenic, mutagenic, and reprotoxic chemicals typically involved in batch processes .
Pharmaceutical Research
In pharmaceutical research, Boc-Trp-OSu is valuable for creating peptides that can act as therapeutic agents or as part of drug delivery systems. Its role in synthesizing peptides with potential medicinal properties is crucial .
Nutraceutical Development
Peptides synthesized using Boc-Trp-OSu may have applications in nutraceuticals—products derived from food sources with extra health benefits in addition to the basic nutritional value found in foods .
Cosmetic Industry
The cosmetic industry can benefit from peptides synthesized with Boc-Trp-OSu for their potential anti-aging, skin-repairing, and conditioning properties. These peptides can be incorporated into various skincare products .
Material Science
In material science, peptides containing tryptophan synthesized with Boc-Trp-OSu can be used to create novel materials with unique properties, such as biocompatibility or enhanced strength .
Analytical Chemistry
Boc-Trp-OSu: can be used to produce peptides that serve as standards or reagents in analytical chemistry applications, aiding in the development of assays or diagnostic tools .
Safety and Hazards
Boc-Trp-OSu should be handled with care to avoid dust formation. Breathing its mist, gas, or vapours should be avoided. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Boc-Trp-OSu, also known as Nα-Boc-L-tryptophan hydroxysuccinimide ester, is a specialty compound used in proteomics research Given its structure and use in peptide synthesis , it’s likely that it interacts with amino acids or proteins in the body.
Mode of Action
The exact mode of action of Boc-Trp-OSu is not clearly defined in the available resources. As a derivative of the amino acid tryptophan, it may interact with proteins or other biological molecules in the body. The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis, which can be removed under acidic conditions . The OSu group (hydroxysuccinimide ester) is a good leaving group that can facilitate the coupling of the amino acid to another molecule .
Action Environment
The action, efficacy, and stability of Boc-Trp-OSu can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a freezer under -20°C . Furthermore, its efficacy and action could be influenced by the pH of the environment, given that the Boc group can be removed under acidic conditions .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXMXQYRHNIFU-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187542 | |
| Record name | tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-1-(1H-indol-3-ylmethyl)-2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Trp-OSu | |
CAS RN |
3392-11-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-1-(1H-indol-3-ylmethyl)-2-oxoethyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-1-(1H-indol-3-ylmethyl)-2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




